molecular formula C11H14O2 B1141732 ethyl (2S)-2-phenylpropanoate CAS No. 111170-56-0

ethyl (2S)-2-phenylpropanoate

Cat. No. B1141732
M. Wt: 178.23
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2S)-2-phenylpropanoate is a type of ester. Esters are derived from carboxylic acids where the hydrogen in the -COOH group of the acid is replaced by a hydrocarbon group . In this case, the hydrogen is replaced by an ethyl group. The molecule contains a total of 41 bonds, including 19 non-H bonds, 8 multiple bonds, 9 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, and 1 aromatic ketone .


Synthesis Analysis

The synthesis of ethyl (2S)-2-phenylpropanoate could potentially involve a variety of organic reactions. For instance, a structure-guided rational design was adopted to improve the catalytic performance of carbonyl reductase from Gluconobacter oxydans for efficient production of a similar compound, ethyl ®-2-hydroxy-4-phenylbutyrate .


Molecular Structure Analysis

The molecular structure of ethyl (2S)-2-phenylpropanoate includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 41 bonds, including 19 non-H bonds, 8 multiple bonds, 9 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, and 1 aromatic ketone .


Chemical Reactions Analysis

The chemical reactions involving ethyl (2S)-2-phenylpropanoate could be complex and varied. For instance, the esterification reaction, which involves the reaction of a carboxylic acid and an alcohol in the presence of a catalyst, could be one possible reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of ethyl (2S)-2-phenylpropanoate would depend on its specific molecular structure. As an ester, it would likely have properties common to esters, such as being derived from carboxylic acids and having a -COO- group .

Future Directions

Future research could explore the synthesis of ethyl (2S)-2-phenylpropanoate and its potential applications. For instance, a structure-guided rational design was used to improve the catalytic performance of carbonyl reductase for efficient production of a similar compound . Such strategies could potentially be applied to the synthesis of ethyl (2S)-2-phenylpropanoate as well.

properties

IUPAC Name

ethyl (2S)-2-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-13-11(12)9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUVIKZNQWNGIM-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (2S)-2-phenylpropanoate

Synthesis routes and methods I

Procedure details

Under N2 atmosphere, a solution of ethyl phenylacetate (800.0 g, 4.87 mol) in anhydrous THF (6.4 L) was cooled to −40° C. and a solution of LDA (2.0 M in heptane/THF, ethylbenzene, 2.43 L, 4.86 mol) was added dropwise over 30 min. The reaction mixture was stirred for 1 h, and methyl iodide (968 g, 6.82 mol) was added dropwise over 20 min, followed by the addition of DMPU (320 mL). After 1 h, the reaction mixture was allowed to warm to room temperature and stirred overnight. The reaction mixture was poured into water (6.4 L) and extracted with ethyl acetate (3×1.6 L). The combined organic layers were washed with saturated aqueous NH4Cl solution (1.6 L), 1 N HCl (1.6 L), saturated aqueous NaHCO3 solution (1.6 L), and saturated aqueous NaCl solution (1.6 L). The solution was dried over MgSO4 and concentrated in vacuo. The residue was distilled in high vacuo to give 202 (620.0 g, 72%) as a colorless oil. Bp 55-60° C./0.2 Torr (lit. (Shiner, V. J. et al. J. Am. Chem. Soc. 1961, 83, 593-598) by 59-60° C./0.3 Torr). 1H NMR (CDCl3): δ 7.36-7.18 (m, 5 H), 4.11 (m, 2 H), 3.69 (q, 1 H, J=7.1), 1.49 (d, 3 H, J=7.1), 1.19 (t, 3 H, J=7.1). 13C NMR (CDCl3): δ 174.44, 140.73, 128.57, 127.48, 127.04, 60.66, 45.59, 18.66, 14.16.
Quantity
800 g
Type
reactant
Reaction Step One
Name
Quantity
6.4 L
Type
solvent
Reaction Step One
Name
Quantity
2.43 L
Type
reactant
Reaction Step Two
Quantity
968 g
Type
reactant
Reaction Step Three
Name
Quantity
320 mL
Type
reactant
Reaction Step Four
Name
Quantity
6.4 L
Type
solvent
Reaction Step Five
Name
Yield
72%

Synthesis routes and methods II

Procedure details

Dissolve 2-phenylpropionic acid (30 g) in 2B ethanol (100 mL and add anhydrous HCl (10 g). Allow to sit for 48-72 hours, evaporate the solvent in vacuo and purify by distillation to give ethyl 2-phenylpropionate (31 g); bp 100 C at 6 mmm.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Dissolve 2-phenylpropionic acid (30 g) in 2 B ethanol (100 mL and add anhydrous HCl (10 g). Allow to sit for 48-72 hours, evaporate the solvent in vacuo and purify by distillation to give ethyl 2-phenylpropionate (31 g); bp 100 C. at 6 mm.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.